molecular formula C21H14N2O4S B2801088 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate CAS No. 877636-75-4

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate

Cat. No.: B2801088
CAS No.: 877636-75-4
M. Wt: 390.41
InChI Key: PPDWYEQLJZBNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate is a synthetic small molecule characterized by a 4H-pyran-3-yl core substituted with a pyrimidin-2-ylthio methyl group at position 6 and a 2-naphthoate ester at position 2. The 2-naphthoate moiety distinguishes it from ML221, introducing a larger, lipophilic aromatic system that may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S/c24-18-11-17(13-28-21-22-8-3-9-23-21)26-12-19(18)27-20(25)16-7-6-14-4-1-2-5-15(14)10-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDWYEQLJZBNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyran ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,3-dicarbonyl compound.

    Introduction of the pyrimidine moiety: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced to the pyran ring.

    Esterification: The final step involves the esterification of the pyran derivative with 2-naphthoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidine moiety may interact with nucleic acids or proteins, while the naphthoate ester could influence the compound’s solubility and bioavailability. Specific pathways involved would depend on the biological context and the target of interest.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogues

Compound Ester Substituent APJ IC50 (μM) Solubility (pH 7.4) Selectivity (vs. AT1) Metabolic Stability
ML221 (4-nitrobenzoate) 4-NO2 0.70 (cAMP), 1.75 (β-arrestin) 14 μM >37-fold Poor (rapid hepatic)
4-bromobenzoate derivative 4-Br ~5–10 μM* Not reported Not tested Not reported
4-trifluoromethylbenzoate 4-CF3 ~5–10 μM* Not reported Not tested Not reported
2-naphthoate derivative 2-naphthyl Unknown Likely lower† Unknown Potentially improved‡

*Inferred from SAR trends in .
†Predicted due to increased lipophilicity.
‡Larger esters may resist esterase hydrolysis compared to ML221.

Pharmacological and Pharmacokinetic Profiles

  • ML221 : Exhibits poor aqueous solubility (14 μM at physiological pH) and rapid metabolism in human and mouse liver microsomes, limiting its in vivo utility . It shows selectivity over 29 GPCRs, except for κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM) .
  • 2-naphthoate derivative : The naphthalene moiety may improve metabolic stability by sterically hindering esterase-mediated hydrolysis. However, reduced solubility could compromise bioavailability. Its GPCR selectivity profile remains unstudied but may differ due to altered steric and electronic interactions.

Functional Comparisons

  • APJ Antagonism: ML221 inhibits APJ signaling via cAMP and β-arrestin pathways, attenuating ELA-11-induced cardiomyocyte apoptosis and ERK/PI3K/AKT phosphorylation . The 2-naphthoate derivative’s efficacy in these pathways is unknown but may vary due to differences in APJ binding.
  • Therapeutic Potential: ML221 has demonstrated cardioprotective effects in vitro and in vivo . The 2-naphthoate derivative’s larger aromatic system could modulate off-target effects or enable novel applications (e.g., CNS penetration).

Biological Activity

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate is a derivative of the 4H-pyran class, known for its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. This article reviews the existing research on its biological activity, synthesizing findings from various studies, including case studies and data tables.

The molecular formula of the compound is C19H16N2O5SC_{19}H_{16}N_{2}O_{5}S with a molecular weight of approximately 384.4 g/mol. Its structure includes a pyrimidine ring and a naphthoate moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that 4H-pyran derivatives exhibit significant antimicrobial properties. For instance, certain derivatives of 4H-pyran were tested against various Gram-positive and Gram-negative bacteria. The compound's derivatives showed lower IC50 values compared to standard antibiotics like ampicillin, indicating enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 4H-Pyran Derivatives

CompoundBacterial StrainIC50 (µM)Comparison
4gS. aureus12.5Lower than ampicillin
4jE. coli15.0Lower than ampicillin
ControlAmpicillin20.0Standard

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. The results indicated that compounds derived from the same scaffold exhibited strong scavenging activity, with some showing comparable or superior activity to established antioxidants like butylated hydroxytoluene (BHT) .

Table 2: Antioxidant Activity of Selected Compounds

CompoundEC50 (mM)Comparison
4g0.072Comparable to BHT
4j0.074Comparable to BHT
BHT0.089Standard

Antitumor Activity

In vitro studies on human colorectal cancer cell lines (HCT-116) revealed that certain derivatives of this compound inhibited cell proliferation effectively. The mechanisms were attributed to the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis induction via caspase activation .

Case Study: Inhibition of HCT-116 Cell Proliferation
A study investigated the effects of compound derivatives on HCT-116 cells:

  • Compound Tested : ML221 (a derivative)
  • IC50 Values :
    • 75.1 µM for compound 4d
    • 85.88 µM for compound 4k

These values indicate significant cytotoxic effects at relatively low concentrations, suggesting potential for further development as anticancer agents.

The biological activities can be attributed to specific interactions within cellular pathways:

  • Apelin Receptor Antagonism : The compound has been identified as a functional antagonist of the apelin receptor (APJ), which plays a role in cardiovascular regulation and energy metabolism .
  • CDK2 Inhibition : By inhibiting CDK2 activity, these compounds disrupt cell cycle progression in cancer cells, leading to reduced proliferation rates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for synthesizing 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate derivatives?

  • Answer : The synthesis typically involves a three-step process:

Chlorination : Starting with kojic acid, thionyl chloride is used to generate 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.

Thioether formation : Pyrimidine-2-thiol is reacted with the chlorinated intermediate in the presence of sodium methoxide and acetonitrile.

Esterification : The final product is obtained via cesium carbonate-mediated coupling with 2-naphthoyl chloride in acetonitrile .

  • Critical parameters include reaction time (3–24 hours), temperature (ambient to 50°C), and stoichiometric control to avoid side products.

Q. What structural features are critical for APJ receptor antagonism in this compound class?

  • Answer : Key pharmacophores include:

  • The 4-oxo-4H-pyran-3-yl core, which enables hydrogen bonding with APJ receptor residues.
  • The pyrimidin-2-ylthio moiety, essential for hydrophobic interactions and selectivity over AT1 receptors.
  • The 2-naphthoate ester , which enhances binding affinity but reduces metabolic stability due to esterase susceptibility .
    • Substitutions at the pyrimidine sulfur or naphthoate positions significantly alter potency and selectivity .

Q. How is the antagonistic activity of this compound assessed in vitro?

  • Answer : Two complementary assays are used:

cAMP inhibition : Measures the compound’s ability to block apelin-13-induced cAMP reduction in APJ-expressing cells (IC₅₀ = 0.70 µM).

β-arrestin recruitment : Evaluates APJ internalization via a DiscoveRx PathHunter® assay (IC₅₀ = 1.75 µM) .

  • Counter-screening against 29 GPCRs (e.g., κ-opioid, benzodiazepine receptors) confirms selectivity .

Advanced Research Questions

Q. How do contradictory SAR findings in pyrimidine and ester modifications inform APJ antagonist optimization?

  • Answer : SAR studies reveal:

  • Pyrimidine thioether oxidations retain activity but introduce metabolic liabilities, limiting in vivo utility.
  • Ester replacements (e.g., amides, sulfonates) abolish activity, suggesting strict steric/electronic requirements for the ester group.
  • 4-Nitrobenzoate analogs (e.g., ML221) show optimal potency, while 4-bromo/trifluoromethyl substitutions reduce efficacy by >50% .
    • These contradictions highlight the need for crystallographic studies to resolve binding-site interactions .

Q. What experimental strategies address poor metabolic stability and solubility in this compound series?

  • Answer : Key ADMET challenges include:

  • Low aqueous solubility (14× below therapeutic threshold at pH 7.4), addressed via salt formation or PEGylation.
  • Rapid hepatic metabolism (t₁/₂ <30 min in human liver microsomes), mitigated by replacing the ester with hydrolytically stable bioisosteres (e.g., ketones, heterocycles) .
  • PAMPA permeability (moderate) is improved with prodrug strategies or lipid nanoparticle formulations .

Q. How can researchers design assays to differentiate functional antagonism from inverse agonism in APJ signaling?

  • Answer : Methodological considerations include:

  • Basal activity monitoring : Measure cAMP/β-arrestin levels in APJ-expressing cells without apelin-13. A lack of inverse agonism is confirmed if the compound does not suppress basal signaling.
  • Concentration-response curves : Use apelin-13 at EC₈₀ to ensure antagonist effects are not confounded by receptor desensitization .
  • Kinetic assays : Time-resolved FRET or BRET to track real-time APJ conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.